molecular formula C20H20N2O3S B2559773 ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate CAS No. 536701-82-3

ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate

Cat. No.: B2559773
CAS No.: 536701-82-3
M. Wt: 368.45
InChI Key: OVXGMMFXBZIHRA-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with an indole nucleus as a key component. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .


Chemical Reactions Analysis

Indole derivatives are often involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Chemistry and Structural Analyses

  • Ethyl benzoate thiocarbohydrazone, obtained from the reaction of ethyl imidobenzoate hydrochloride with thiocarbohydrazide, demonstrates the compound's reactivity and potential for forming complex structures, which could be relevant in designing pharmaceutical compounds or materials with specific properties (Postovskii et al., 1977).
  • The study on the hydrogen-bonded supramolecular structures of certain substituted 4-pyrazolylbenzoates reveals the significance of hydrogen bonding in the molecular assembly, suggesting potential applications in the development of novel supramolecular architectures (Portilla et al., 2007).
  • The synthesis and characterization of new quinazolines with potential antimicrobial properties highlight the importance of such compounds in medicinal chemistry, potentially guiding the design of new drugs with improved efficacy and selectivity (Desai et al., 2007).

Potential Bioactivity and Drug Design

  • The preparation and analysis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate showcase its potential as an analgesic and antidyslipidemic agent, underscoring the relevance of such compounds in drug discovery for treating pain and lipid disorders (Navarrete-Vázquez et al., 2011).
  • The development of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents presents an example of how specific chemical modifications can lead to significant biological activities, suggesting a pathway for developing new therapeutic agents (Menciu et al., 1999).

Mechanism of Action

While the specific mechanism of action for “ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate” is not available, indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate” and similar compounds could have potential applications in various therapeutic areas.

Properties

IUPAC Name

ethyl 4-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-25-20(24)14-8-10-15(11-9-14)22-18(23)12-26-19-13(2)21-17-7-5-4-6-16(17)19/h4-11,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXGMMFXBZIHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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